![molecular formula C11H19N3 B1464342 [(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine CAS No. 1216666-10-2](/img/structure/B1464342.png)
[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine
Overview
Description
[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine, also known as MDA, is an organic compound that is used in a variety of scientific applications. It is a member of the amphetamine family and is a monoamine alkaloid that has been studied for its potential therapeutic uses. MDA has been used in research studies to investigate its effects on the central nervous system, its potential therapeutic uses, and its possible applications in laboratory experiments.
Scientific Research Applications
Catalysis and Polymerization
Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, including derivatives similar to the query compound, have been studied for their potential in catalysis, particularly in the polymerization of methyl methacrylate (MMA) to produce poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index. These complexes exhibit varied geometries that significantly affect their catalytic activity, demonstrating the potential utility of these compounds in material science and engineering (Choi et al., 2015).
Antimicrobial Evaluation
Novel pyrazole integrated 1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial activity. These compounds, derived from similar core structures, demonstrated potent to weak antimicrobial activities, highlighting their potential as leads for developing new antimicrobial agents (Ningaiah et al., 2014).
Anticancer Research
Compounds structurally related to the query chemical have been studied for their potential in anticancer research. For example, benzofuran-2-yl pyrazole pyrimidine derivatives have been synthesized and evaluated for their anticancer activities, revealing some compounds with higher potency than standard drugs in certain cases. This underscores the relevance of such derivatives in medicinal chemistry and drug discovery efforts targeting cancer (El-Zahar et al., 2011).
Photoelectric Sensors
A study on polyoxometalate(POM)-based compounds for detecting ions demonstrated the potential of compounds incorporating pyrazole units for multifunctional photoelectric sensing, including electrochemical sensing of NO2− and Cr(VI) and fluorescence sensing of Hg2+. This application reveals the versatility of pyrazole-containing compounds in sensor technology and environmental monitoring (Wang et al., 2020).
Mechanism of Action
Target of action
Pyrazole derivatives are known for their diverse pharmacological effects
Mode of action
Pyrazole derivatives are often involved in interactions with various enzymes and receptors in the body .
Biochemical pathways
Without specific information on “[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine”, it’s difficult to determine the exact biochemical pathways it affects. Pyrazole derivatives are known to interact with various biochemical pathways, depending on their specific chemical structure .
Result of action
Pyrazole derivatives have been found to exhibit a range of biological activities, including antileishmanial and antimalarial activities .
properties
IUPAC Name |
1-(1-cyclohexylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-12-7-10-8-13-14(9-10)11-5-3-2-4-6-11/h8-9,11-12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRSYFLAJNSPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid](/img/structure/B1464259.png)

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464263.png)
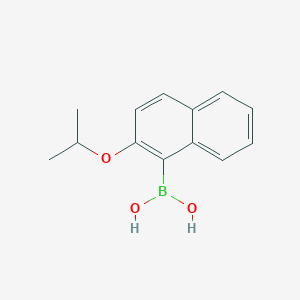
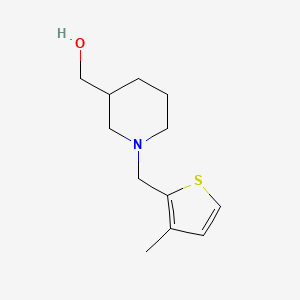
![2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B1464268.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1464269.png)
![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1464270.png)
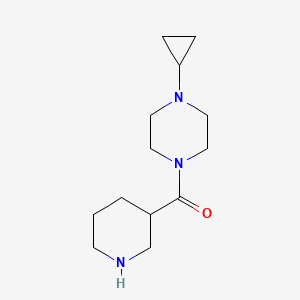
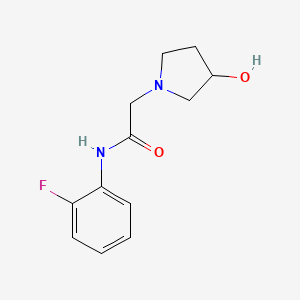
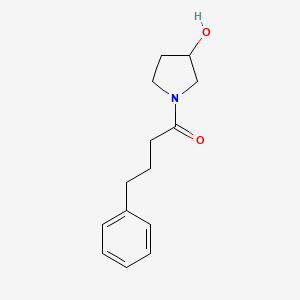
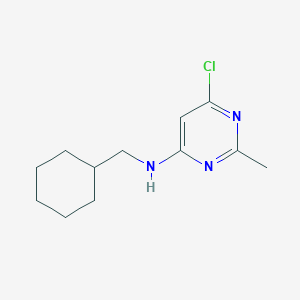

![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464282.png)